Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
Overview
Description
“Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate” is a chemical compound with the molecular formula C14H15F3O4 . It has a molecular weight of 304.26 g/mol.
Synthesis Analysis
There is a paper that describes an improved method for the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl . The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C14H15F3O4 .Physical and Chemical Properties Analysis
“this compound” is a solid substance .Scientific Research Applications
Radical Addition and Chain Propagation
Diethyl malonyl radicals, which can be generated from compounds like diethyl (2-phenylseleno)propanedioate, add to olefins in a chain process propagated by phenyl selenide transfer. This process results in products arising from the formal addition of diethyl (2-phenylseleno)propanedioate, showcasing its role in radical addition reactions (Byers & Lane, 1990).
Complexation with Lanthanide Cations
Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate has been studied for its complexation behavior towards lanthanide metal ions like Sm3+, Eu3+, Yb3+, and Tb3+. Electrochemical methods and UV-Vis spectroscopy have been employed to understand its complexation behavior, indicating potential applications in coordination chemistry and material science (Amarandei et al., 2014).
Intramolecular Cyclization Catalysis
Intramolecular cyclization of certain compounds, such as diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates, is catalyzed by boron trifluoride diethyl etherate to form 3-phosphonylated indoles. This process involves the use of diethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]propanedioates, highlighting its role in facilitating cyclization reactions (Egorova et al., 2017).
Catalytic Synthesis
This compound is also used in catalytic processes, such as the clay-catalyzed synthesis of diethyl 2,2,2-trichloroethylidenepropanedioate. This method, involving montmorillonite K-10 as a catalyst, is significant for the high-yield synthesis of various diethyl (substituted aminomethylene)propanedioates (Deshmukh et al., 1999).
Hazard Evaluation in Chemical Reactions
In hazard evaluation studies, this compound has been analyzed in reactions with Fuming Nitric acid, providing critical insights into the safety and control measures required for such exothermic reactions (Veedhi et al., 2016).
Safety and Hazards
The safety information for “Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate” includes the following hazard codes: H302, H312, H332 . This means it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
Properties
IUPAC Name |
diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O4/c1-3-20-12(18)11(13(19)21-4-2)9-6-5-7-10(8-9)14(15,16)17/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVNJTKVYGCXEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382194 | |
Record name | Diethyl [3-(trifluoromethyl)phenyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1997-28-0 | |
Record name | Diethyl [3-(trifluoromethyl)phenyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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